2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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Overview
Description
2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a synthetic compound known for its multifaceted applications in scientific research and industry. This compound has unique structural properties that make it a subject of interest in various fields, including chemistry, biology, medicine, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps:
Formation of Benzene Sulfonamide Core: : The initial step involves sulfonylation of benzene to form the benzene sulfonamide core.
Quinoline Derivative Synthesis: : Simultaneously, the quinoline derivative is prepared through cyclization reactions that incorporate the necessary tetrahydroquinoline structure.
Coupling Reactions: : The final coupling reaction involves the sulfonamide and quinoline derivatives under specific conditions, often catalyzed by strong bases or acids, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using optimized conditions to ensure high yield and purity. Key considerations include maintaining reaction temperatures, controlling pH levels, and using purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions where specific functional groups are converted to more oxidized states.
Reduction: : It also partakes in reduction reactions where particular functional groups are reduced.
Substitution: : Various substitution reactions involve replacing specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate and chromium trioxide.
Reduction: : Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: : Conditions vary depending on the substituent, but often involve halogenation or nucleophilic substitution reactions.
Major Products Formed
The specific reaction products depend on the conditions and reagents used. Oxidation may lead to sulfonic acids, while reduction can yield amines. Substitution reactions might introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in synthesis and as a model molecule for studying reaction mechanisms and dynamics.
Biology
Its role in biological research involves investigating its interaction with biological macromolecules and its effects on cellular processes.
Medicine
Medical research explores its potential therapeutic effects, particularly in targeting specific cellular pathways or as a precursor for drug development.
Industry
Industrial applications include its use as an intermediate in the synthesis of more complex molecules and materials with desirable properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. It may bind to enzymes, receptors, or nucleic acids, thereby modulating their function. The precise pathways involved depend on the context of its use, such as inhibiting an enzyme's activity or altering gene expression.
Comparison with Similar Compounds
2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide stands out due to its unique structural features, such as the pentamethyl substitution pattern and the tetrahydroquinoline moiety. Similar compounds might include other sulfonamides or quinoline derivatives, but none combine these structural elements in the same way, offering distinctive reactivity and application potential.
Examples of similar compounds:
N-benzylquinolines
Sulfonamide derivatives with varying substitutions
Quinoline-based drugs and reagents
Properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S2/c1-7-13-30(26,27)25-12-8-9-20-10-11-21(14-22(20)25)24-31(28,29)23-18(5)16(3)15(2)17(4)19(23)6/h10-11,14,24H,7-9,12-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNZWLLHYPPTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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